2-Ethoxy-2-methylpentane
Description
2-Ethoxy-2-methylpentane is a branched ether compound synthesized via the Williamson ether synthesis, as indicated by its structural formula, CH₃CH₂CH(CH₃)CH(CH₃)OC₂H₅ . This method involves the reaction of an alkoxide ion with an alkyl halide, producing an ether linkage. The compound features a pentane backbone with both an ethoxy (-OCH₂CH₃) and a methyl (-CH₃) group attached to the second carbon atom, resulting in significant steric hindrance.
Estimated properties for 2-ETHOXYPENTANE include a boiling point of 117.3°C, density of 0.7684 g/cm³, and refractive index of 1.3897 . These values suggest that this compound likely exhibits comparable physical characteristics, though branching differences may slightly alter properties like boiling point or solubility.
Properties
CAS No. |
203799-93-3 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2-ethoxy-2-methylpentane |
InChI |
InChI=1S/C8H18O/c1-5-7-8(3,4)9-6-2/h5-7H2,1-4H3 |
InChI Key |
YTBQUXBYIBRJNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2-ETHOXYPENTANE (CAS 1817-89-6) :
- Diethyl Ether (C₄H₁₀O): Structure: Linear ether (CH₃CH₂OCH₂CH₃). Key Properties: Boiling point = 34.6°C; density = 0.7134 g/cm³. Reactivity: Cleaves with HBr to form ethyl bromide and ethanol, but lacks steric hindrance, making it more volatile than branched ethers .
- Key Properties: Boiling point ≈ 120–130°C (estimated for octane isomers). Reactivity: Lacks ether oxygen, making it inert under acid/base conditions typical for ether cleavage .
Reactivity and Stability
Acid-Catalyzed Cleavage :
Steric Effects :
- The methyl and ethoxy groups in this compound reduce nucleophilic attack efficiency compared to linear ethers like diethyl ether.
Toxicity and Regulatory Considerations
- Branched ethers generally exhibit lower volatility but higher persistence in environmental matrices compared to linear analogs.
Data Table: Comparative Properties of Selected Compounds
*Estimated based on 2-ETHOXYPENTANE data .
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